H-D-Orn(z)-ome hcl

説明

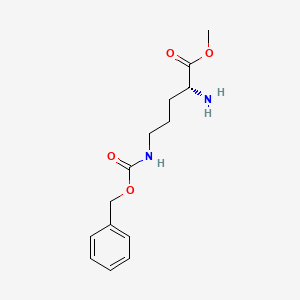

H-D-Orn(z)-ome hydrochloride is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is often used in peptide synthesis and biochemical research due to its unique properties and reactivity. The “z” in its name refers to the benzyloxycarbonyl (carbobenzyloxy) protecting group, which is commonly used to protect the amino group during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Orn(z)-ome hydrochloride typically involves the protection of the amino group of ornithine with a benzyloxycarbonyl group. This is followed by the esterification of the carboxyl group to form the methyl ester. The general steps are as follows:

Protection of the Amino Group: Ornithine is reacted with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form N-benzyloxycarbonyl-ornithine.

Esterification: The protected ornithine is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of H-D-Orn(z)-ome hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Protection and Esterification: Using industrial reactors, the protection and esterification steps are carried out with optimized reaction conditions to maximize yield and purity.

Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research and industrial applications.

化学反応の分析

Types of Reactions

H-D-Orn(z)-ome hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield free ornithine.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acids or bases.

Deprotection: Hydrogenolysis using palladium on carbon or acidic conditions with trifluoroacetic acid.

Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrolysis: Produces ornithine and methanol.

Deprotection: Yields free ornithine.

Substitution: Forms substituted ornithine derivatives.

科学的研究の応用

Chemical Properties and Structure

H-D-Orn(z)-ome hydrochloride is characterized by the following properties:

- Molecular Formula : C14H21ClN2O4

- Molecular Weight : Approximately 316.78 g/mol

- Structure : It features a benzyloxycarbonyl (Z) protecting group on the ornithine residue, which allows for selective coupling in peptide synthesis.

Peptide Synthesis

H-D-Orn(z)-ome hydrochloride serves as a protected amino acid building block in peptide synthesis. The Z group protects the side chain amine group of the ornithine residue, facilitating selective reactions during peptide chain formation. Once the synthesis is complete, the Z group can be removed to reveal the free amine group necessary for biological activity .

Key Benefits :

- Enhances the stability of peptides during synthesis.

- Allows for the incorporation of specific sequences that can improve drug efficacy.

Drug Development

The compound is utilized in the design of novel pharmaceuticals, particularly in cancer treatment. Its unique structure enables modifications that can influence biological pathways, making it a valuable tool for creating targeted therapies .

Case Study :

- Research has demonstrated that H-D-Orn(z)-ome hydrochloride can be modified to develop inhibitors for specific proteases involved in tumor progression .

Biochemical Research

In biochemical studies, H-D-Orn(z)-ome hydrochloride is employed to explore metabolic pathways and enzyme functions. By understanding its interactions within biological systems, researchers can gain insights into disease mechanisms and potential therapeutic targets .

Applications :

- Investigating enzyme specificity and activity.

- Studying cellular processes related to metabolic disorders.

Diagnostics

The compound is also being explored for its potential in developing diagnostic tools. It can help identify specific biomarkers linked to metabolic disorders, aiding in early detection and treatment strategies .

作用機序

The mechanism of action of H-D-Orn(z)-ome hydrochloride involves its interaction with enzymes and other biomolecules. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis.

類似化合物との比較

Similar Compounds

N-Benzyloxycarbonyl-L-ornithine: Similar in structure but differs in the configuration of the amino acid.

N-Benzyloxycarbonyl-D-lysine: Another amino acid derivative with a similar protecting group.

N-Benzyloxycarbonyl-L-arginine: Contains a similar protecting group but has a different side chain.

Uniqueness

H-D-Orn(z)-ome hydrochloride is unique due to its specific configuration and the presence of both the benzyloxycarbonyl protecting group and the methyl ester. This combination allows for selective reactions and applications in peptide synthesis and biochemical research.

生物活性

H-D-Orn(z)-ome hydrochloride (H-D-Orn(Z)-OMe·HCl) is a derivative of the amino acid ornithine, distinguished by the presence of a benzyloxycarbonyl (Z) protecting group. This compound has garnered significant attention in biochemical research due to its versatile applications in peptide synthesis and its potential biological activities. This article provides an overview of its biological activity, including detailed research findings, case studies, and comparative data.

- Molecular Formula : C₁₄H₂₁ClN₂O₄

- Molecular Weight : Approximately 316.78 g/mol

- Structure : The Z group protects the side chain amine group of the ornithine residue, allowing selective coupling during peptide synthesis.

Biological Activity Overview

H-D-Orn(Z)-OMe·HCl exhibits several biological activities that are essential for various research applications:

- Peptide Synthesis : It serves as a protected amino acid building block, enabling the formation of peptides with specific sequences and functionalities. The Z group can be removed under mild conditions to expose the free amine group necessary for biological activity .

- Enzyme Substrate : The compound can act as a substrate for enzymes that cleave peptide bonds, allowing researchers to study enzyme kinetics and specificity. This is crucial for understanding the role of these enzymes in metabolic processes.

- Protein-Protein Interactions : H-D-Orn(Z)-OMe·HCl is utilized in chemical biology to investigate protein interactions and develop therapeutic agents. Modifications to this molecule can create probes that selectively bind to proteins, potentially disrupting their interactions and providing insights into disease mechanisms.

Case Studies on Biological Applications

- Peptide Synthesis Efficiency :

- Enzymatic Activity Studies :

- Therapeutic Potential :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| H-Lys(Z)-OMe·HCl | C₁₅H₂₃ClN₂O₄ | Contains lysine; affects biological activity differently. |

| (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | C₁₄H₂₃ClN₂O₄ | Features tert-butyl; alters solubility and stability. |

| H-D-Orn(Z)-OMe·HCl | C₁₄H₂₁ClN₂O₄ | D-enantiomer variant; may exhibit distinct biological activities compared to L-ornithine derivatives. |

特性

IUPAC Name |

methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNJTVSXZUTHRA-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。